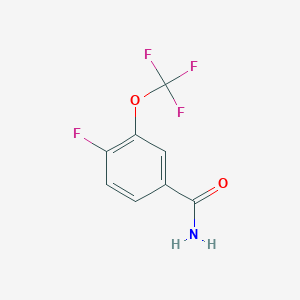

4-Fluoro-3-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

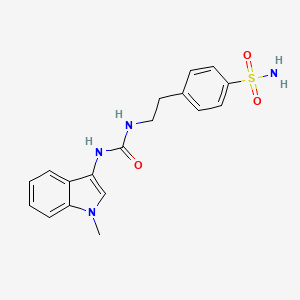

“4-Fluoro-3-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.13 . This compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of interest in recent years . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code for this compound is 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Wissenschaftliche Forschungsanwendungen

Catalytic Ortho-Fluorination

One notable application involves catalytic ortho-fluorination processes. A study highlights the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate with NMP as a promoter. This process, crucial for the conversion of triflamide into a range of functional groups, is broadly applicable in medicinal chemistry and synthesis, underscoring the importance of fluorination techniques in creating compounds with potential pharmaceutical relevance (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), including derivatives of 4-Fluoro-3-(trifluoromethoxy)benzamide, have been prepared and evaluated for their antifungal and antibacterial activity. Some compounds showed high activity against fungi and Gram-positive microorganisms, with a few demonstrating activity against Gram-negative strains. This highlights the potential of fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).

Fluorinated Heterocycles Synthesis

Another study reports on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and versatile coupling with 2,2-difluorovinyl tosylate. Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries, and the reported method provides a novel approach to synthesizing these compounds, demonstrating the versatility of fluorination reactions (Wu et al., 2017).

Fluoropolyimides

The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides is another application. These materials, with excellent thermal stability, low moisture absorption, and high hygrothermal stability, have significant potential in high-performance applications, including electronics and coatings (Xie et al., 2001).

Fluorocyclization

Research into the fluorocyclization of o-styryl benzamides using a cyclic hypervalent fluoroiodane reagent has elucidated mechanisms leading to novel seven-membered 4-fluoro-1,3-benzoxazepines. This illustrates the innovative use of fluorine reagents in synthesizing structurally novel compounds with potential for further development in organic synthesis and drug discovery (Yan, Zhou, & Xue, 2016).

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNZXOOUADEPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)